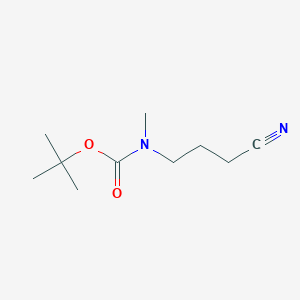

tert-Butyl 3-cyanopropylmethylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-cyanopropyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLUENRBHZHLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profiling & Process Handling of tert-Butyl 3-cyanopropylmethylcarbamate

[1][2][3]

CAS: 133261-27-1 Role: Key Intermediate (Alcaftadine Synthesis) Chemical Class: N-Boc-N-methyl-aminoalkyl nitrile[1][2][3]

Executive Summary

tert-Butyl 3-cyanopropylmethylcarbamate is a critical lipophilic intermediate primarily utilized in the synthesis of H1 antihistamines, such as Alcaftadine.[1][2][3] Its physicochemical behavior is dominated by the tert-butoxycarbonyl (Boc) protecting group and the N-methyl moiety, which collectively impart significant hydrophobicity, rendering it insoluble in aqueous media but highly soluble in polar aprotic and chlorinated organic solvents.[1][2][3]

This guide provides a structural analysis of its solubility, predictive solvent compatibility, and validated experimental protocols for researchers optimizing reaction yields or purification streams.[3]

Part 1: Physicochemical Solubility Profile[2]

Structural Determinants of Solubility

The solubility of CAS 133261-27-1 is dictated by the competition between its lipophilic protecting group and its polar nitrile tail.[1][2][3]

-

Lipophilic Domain (Solubility Driver): The tert-butyl group and the N-methyl substitution significantly reduce the molecule's ability to donate hydrogen bonds.[1][2][3] This steric bulk and alkyl density drive high solubility in non-polar to moderately polar organic solvents (DCM, EtOAc).[3]

-

Polar Domain (Miscibility Modulator): The terminal nitrile (-CN) group introduces a dipole moment, preventing the molecule from being fully soluble in strictly non-polar aliphatics (like pure pentane) without a co-solvent, while enhancing compatibility with dipolar aprotic solvents (DMSO, DMF).[2][3]

Solubility Classification Matrix

Note: Data represents empirical classifications based on functional group analysis and standard workup procedures for N-Boc-amino nitriles.

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM) | Freely Soluble (>100 mg/mL) | Primary reaction solvent; Extraction.[1][2][3] |

| Esters | Ethyl Acetate (EtOAc) | Freely Soluble | Extraction organic phase; Crystallization solvent.[3] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Freely Soluble | Nucleophilic substitution reaction media.[3] |

| Ethers | THF, MTBE, 2-MeTHF | Soluble | Reaction solvent; Grignard/Lithiation compatibility.[1][2][3] |

| Alcohols | Methanol, Ethanol | Soluble | Potential for transesterification side-reactions (avoid prolonged heating).[2][3] |

| Aliphatics | Hexanes, Heptane | Sparingly Soluble | Anti-solvent for precipitation; Chromatography mobile phase.[3] |

| Aqueous | Water, Brine | Insoluble | Aqueous wash phase (waste stream).[3] |

Part 2: Mechanistic Visualization

The following diagram illustrates the solvation thermodynamics and decision logic for solvent selection based on the molecule's functional groups.

Caption: Solubility interaction map showing the competing influence of the hydrophobic Boc group and the polar nitrile moiety on solvent compatibility.[2]

Part 3: Experimental Determination Protocols

Since specific quantitative solubility data (g/L) varies by lot purity and temperature, researchers must establish exact curves for their specific batch.[3]

Protocol A: Gravimetric Solubility Determination (High Accuracy)

Objective: Determine the saturation point in a specific solvent at 25°C.

-

Preparation: Weigh 500 mg of this compound into a tared 20 mL scintillation vial.

-

Addition: Add the target solvent in 100 µL aliquots, vortexing vigorously for 60 seconds between additions.

-

Observation: Continue addition until the oil/solid is fully dissolved and the solution is clear.

-

Saturation Verification: Add an excess of compound (approx. 50 mg) to create a suspension. Stir at 25°C for 4 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure (Rotavap) until mass constancy is achieved.[3]

-

Calculation:

Where

Protocol B: Visual Solvent Screening (Rapid)

Objective: Quickly categorize solvents for chromatography or extraction.[3]

Part 4: Process Development & Purification Strategy[2]

Extraction Workflow

In the synthesis of Alcaftadine intermediates, this carbamate is typically isolated from aqueous reaction mixtures.[3]

-

Preferred System: Ethyl Acetate / Water.[3]

-

Mechanism: The compound partitions almost exclusively into the Ethyl Acetate layer.[3]

-

Wash Protocol: Wash the organic layer with 5% NaHCO₃ (to remove acidic byproducts) followed by Brine.[3] The carbamate remains in the organic phase.[3]

Chromatography

For purification via silica gel flash chromatography:

-

Mobile Phase: Hexanes : Ethyl Acetate gradient.

-

Elution Profile: The compound is moderately polar.[3]

Process Decision Tree

Caption: Standard workup and purification workflow for lipophilic carbamate intermediates.

References

Methodological & Application

High-Fidelity Utilization of tert-Butyl 3-cyanopropylmethylcarbamate in Medicinal Chemistry

Executive Summary & Chemical Profile

tert-Butyl 3-cyanopropylmethylcarbamate (CAS: 91419-50-0 for des-methyl analog; specific methylated analog often custom synthesized or cataloged as PROTAC linker) is a high-value bifunctional building block. It serves as a "masked" diamine linker, offering a precise 4-carbon aliphatic spacer between a protected secondary amine and a reactive nitrile group.

In modern drug discovery, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and polyamine analogues , this molecule is critical for modulating physicochemical properties. The N-methyl group reduces hydrogen bond donor (HBD) count, enhancing membrane permeability and solubility compared to its non-methylated counterparts, while the nitrile group provides a robust, orthogonal handle for late-stage diversification.

Physicochemical Profile

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | C₁₀H₁₈N₂O₂ | Low MW fragment, ideal for linker chemistry. |

| Functional Groups | N-Boc, N-Methyl, Nitrile | Orthogonal reactivity: Acid-labile protection vs. Reducible/Clickable handle. |

| Linker Length | ~5-6 Å (extended) | Optimal for recruiting E3 ligases without steric clash. |

| LogP (Predicted) | ~1.8 - 2.2 | Lipophilic enough for cell penetration, polar enough for solubility. |

| Stability | High (Nitrile) | Nitrile resists standard acid/base workups, allowing Boc manipulation if needed. |

Critical Application Pathways

The utility of this compound branches into three primary workflows:

-

Linker Synthesis (Nitrile Reduction): Conversion to N-methyl-1,4-diaminobutane derivatives for PROTAC/conjugate ligation.

-

Bioisostere Installation: Transformation of the nitrile into a tetrazole (carboxylic acid bioisostere).

-

Orthogonal Deprotection: Selective removal of Boc to liberate the secondary amine for "Reverse-Direction" synthesis.

Visual Workflow: Divergent Synthesis

Figure 1: Divergent synthetic pathways for this compound. The nitrile serves as the pivot point for functionality.

Detailed Experimental Protocols

Protocol A: Selective Nitrile Reduction (The "Cobalt-Boride" Method)

Purpose: To convert the nitrile to a primary amine without removing the Boc group or causing secondary amine dimerization. This is superior to standard hydrogenation for small-scale, high-throughput synthesis as it requires no pressure vessel.

Mechanism: In situ generation of cobalt boride (active catalyst) which coordinates the nitrile, facilitating hydride transfer from borohydride.

Materials:

-

Substrate: this compound (1.0 eq)

-

Cobalt(II) Chloride hexahydrate (CoCl₂[1]·6H₂O) (1.0 - 2.0 eq)

-

Sodium Borohydride (NaBH₄) (5.0 - 7.0 eq)

-

Solvent: Methanol (MeOH) (0.1 M concentration)

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate (1.0 mmol) and CoCl₂·6H₂O (238 mg, 1.0 mmol) in MeOH (10 mL). The solution will appear deep purple/pink.

-

Cooling: Cool the mixture to 0°C in an ice bath. Critical: Exothermic reaction upon borohydride addition.

-

Reduction: Add NaBH₄ (190 mg, 5.0 mmol) portion-wise over 15 minutes.

-

Observation: The solution will turn black (formation of cobalt boride species) and evolve hydrogen gas vigorously.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by LC-MS (Look for M+4 mass shift: -CN [26] to -CH₂NH₂ [30]).

-

Quench: Carefully add 1N HCl until pH ~2 to destroy residual borohydride and dissolve the cobalt salts. Stir for 20 minutes.

-

Workup: Make the solution basic (pH > 10) with concentrated NH₄OH or NaOH. Extract with DCM (3 x 20 mL).

-

Note: The amine product is polar.[2] Ensure the aqueous layer is sufficiently basic to keep the amine unprotonated during extraction.

-

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via amine-functionalized silica or reverse-phase prep-HPLC.

Protocol B: Tetrazole Synthesis (Zinc-Catalyzed Click)

Purpose: To install a tetrazole ring as a carboxylic acid bioisostere (pKa ~4.5–5.0) offering improved metabolic stability and lipophilicity.[3]

Materials:

-

Substrate: this compound (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq) Caution: Toxic

-

Zinc Bromide (ZnBr₂) (1.0 eq)

-

Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)

Step-by-Step Procedure:

-

Setup: In a pressure vial or round-bottom flask, combine the substrate, NaN₃, and ZnBr₂.

-

Solvent: Add solvent (0.5 M concentration).

-

Heating: Heat to 80–100°C for 12–24 hours. The Lewis acid (Zn²⁺) activates the nitrile, facilitating the [3+2] cycloaddition.

-

Workup: Cool to room temperature. Add 3N HCl to acidify (pH 1) and break the zinc-tetrazolate complex.

-

Safety: Perform in a fume hood to avoid hydrazoic acid exposure (though low risk at this pH if quenched properly).

-

-

Isolation: Extract with Ethyl Acetate. The product (tetrazole) will be in the organic layer.

-

Purification: Recrystallization or silica chromatography (DCM/MeOH gradient).

Protocol C: Sequential Deprotection (Boc Removal)

Purpose: To liberate the secondary amine for coupling to carboxylic acids (e.g., E3 ligase ligands like Thalidomide derivatives).

Reagents: 4M HCl in Dioxane or TFA/DCM (1:1). Procedure:

-

Dissolve substrate in DCM.

-

Concentrate in vacuo.

-

Crucial: For the nitrile-containing species, the salt form is stable. If the nitrile was already reduced to a primary amine (Protocol A), you now have a diamine. Selective coupling requires careful pH control or the use of protecting groups on the primary amine before this step.

Application Note: Designing PROTAC Linkers

When using this molecule as a PROTAC linker, the N-methyl group is a strategic design element.

-

Permeability: Standard linear alkyl linkers can be too flexible and polar (if containing multiple amides). The N-methyl group breaks the hydrogen bond network, often improving passive permeability (Papp).

-

Conformation: The steric bulk of the methyl group restricts the rotation around the N-C bond, potentially reducing the entropic penalty upon binding to the target proteins.

Case Study Logic: If your PROTAC has poor solubility, replacing a standard propyl-amine linker with the N-methyl-propyl variant (derived from this building block) can increase solubility by disrupting crystal lattice energy and reducing aggregation.

Visual: PROTAC Assembly Logic

Figure 2: Strategic incorporation of this compound into a PROTAC scaffold.

References

-

MedChemExpress. Tert-butyl (3-cyanopropyl)(methyl)carbamate Product Page. (Identified as PROTAC Linker). Link

-

Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel.[5][6] The Journal of Organic Chemistry, 66(7), 2480-2483.[6] Link

-

Vorona, S., et al. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles.[7] Synthesis, 46, 781-786.[7] Link

-

Caddick, S., et al. (2003). A nickel boride catalyzed reduction of nitriles allows the preparation of Boc protected amines.[8] Tetrahedron, 59, 5417-5423.[8] Link

-

BenchChem. Synthesis of N-Boc-N-methyl-D-valine and related N-methylated amino acids. (General reference for N-methylation utility). Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

Troubleshooting & Optimization

minimizing side reactions during tert-Butyl 3-cyanopropylmethylcarbamate reduction

Topic: Minimizing side reactions during the reduction of tert-Butyl 3-cyanopropylmethylcarbamate. Reference ID: TSC-RED-CN-BOC-001 Last Updated: February 21, 2026

Executive Summary & Chemical Context

The Challenge: Reducing this compound to its corresponding primary amine (tert-Butyl (4-aminobutyl)(methyl)carbamate) presents a dual chemoselectivity challenge:

-

Nitrile Reduction Selectivity: The intermediate imine species is highly electrophilic and prone to condensing with the newly formed primary amine, leading to secondary amine dimerization .

-

Carbamate (Boc) Stability: The tert-butoxycarbonyl group is acid-labile. Standard nitrile reduction workups (often acidic) or strong Lewis acid catalysts can trigger premature deprotection.

The Solution: This guide provides two validated protocols—Catalytic Hydrogenation (Raney Ni) for scale-up and Cobalt Boride (CoCl₂/NaBH₄) for bench-scale chemoselectivity—specifically optimized to suppress dimerization and preserve the Boc group.

Mechanistic Insight: The "Dimerization" Trap

Understanding why the side reaction occurs is the first step to prevention. The primary amine product is a better nucleophile than the starting nitrile.

Pathway Visualization

Caption: Mechanism of secondary amine formation. High concentrations of Primary Amine attack the Imine intermediate. Adding excess Ammonia shifts the equilibrium away from the dimer.

Protocol A: Catalytic Hydrogenation (Scale-Up Preferred)

Method: Raney Nickel with Ammonia Best For: Multi-gram to Kilo scale; High throughput.

The "Ammonia Effect"

To prevent the dimerization shown above, you must saturate the reaction media with ammonia.[1] This pushes the equilibrium toward the primary amine and prevents the product amine from attacking the imine intermediate [1].

Step-by-Step Protocol

-

Preparation:

-

Substrate: Dissolve this compound in Methanol (MeOH).

-

Concentration: Maintain 0.1 M to 0.2 M. High dilution helps prevent dimerization.

-

Catalyst: Use Raney Nickel (approx. 10-20 wt% loading).

-

Warning: Raney Ni is pyrophoric. Handle under water/inert gas.

-

-

-

The Critical Additive:

-

Add 7N Ammonia in Methanol (commercially available) or bubble gaseous NH₃ into the solvent until saturated.

-

Target Ratio: Minimum 5:1 molar ratio of NH₃ to Substrate.

-

-

Reaction Conditions:

-

Pressure: 50–100 psi (3.5–7 bar) H₂. Higher pressure favors the rapid reduction of the imine to the amine, outcompeting the side reaction.

-

Temperature: Ambient to 40°C. Do not exceed 50°C to protect the Boc group.

-

-

Workup (Boc-Safe):

-

Filter catalyst through Celite (keep wet to prevent fire).

-

Concentrate filtrate.

-

Crucial: The residual ammonia must be removed gently. Co-evaporate with ethanol if necessary.

-

Protocol B: Cobalt Boride Reduction (Lab-Scale / Chemoselective)

Method: CoCl₂·6H₂O + NaBH₄ Best For: Bench scale (<5g); Preserving sensitive protecting groups.

This method generates "Cobalt Boride" (in situ), which acts as a surface catalyst. It is exceptionally mild and tolerates Boc groups perfectly, unlike LiAlH₄ which can be too harsh [2].

Step-by-Step Protocol

-

Setup:

-

Dissolve substrate (1.0 equiv) and CoCl₂·6H₂O (1.0–2.0 equiv) in Methanol. Solution will be deep purple/pink.

-

Cool to 0°C in an ice bath.

-

-

Reduction:

-

Add NaBH₄ (5.0–10.0 equiv) portion-wise over 30 minutes.

-

Observation: The solution will turn black (formation of Cobalt Boride) and evolve hydrogen gas vigorously.

-

Note: The excess borohydride is necessary because the cobalt catalyst decomposes borohydride to H₂ gas, which drives the reduction.

-

-

Quenching (The "Boc" Danger Zone):

-

Standard protocol says "add HCl" – DO NOT DO THIS.

-

Correct Quench: Add saturated NH₄Cl solution or dilute Acetic Acid until pH ~7. Stir for 1 hour to break Boron-Nitrogen complexes.

-

Why? Strong acid quench will remove your Boc group immediately.

-

-

Isolation:

-

Filter off the black cobalt precipitate.

-

Extract the aqueous phase with DCM or EtOAc.

-

Tip: If the product remains trapped in the cobalt sludge, wash the sludge with ammoniacal methanol.

-

Troubleshooting Matrix

Use this decision tree to diagnose yield issues.

Caption: Diagnostic workflow for common failure modes in nitrile reduction.

Comparative Data: Selecting Your Reagent

| Feature | Raney Ni / H₂ / NH₃ | CoCl₂ / NaBH₄ | Borane-DMS | LiAlH₄ |

| Primary Amine Selectivity | High (with NH₃) | Excellent | Good | Moderate |

| Boc Tolerance | Excellent | Excellent | Good (requires care) | Poor (Risk of N-methylation) |

| Scalability | High | Low (Exothermic/Sludge) | Medium | Medium |

| Safety Profile | Pyrophoric Catalyst | H₂ Evolution | Pyrophoric Reagent | Water Reactive |

| Cost | Low | Low | High | Medium |

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C instead of Raney Nickel? A: Yes, but Pd/C is generally less active for nitriles than Raney Ni and often requires acidic conditions (e.g., HCl/MeOH) to speed up the reaction, which is incompatible with your Boc group [3]. If using Pd/C, you must use high pressure (balloon pressure is rarely sufficient) and acetic acid is often used to trap the amine, which then requires a deprotection step. Stick to Raney Ni or Cobalt Boride for this substrate.

Q: I used Borane-THF and my yield is 0%. I see a white solid. A: You likely formed a Borane-Amine complex that is stable to simple evaporation. Borane reductions require a "break-down" step.

-

Fix: Reflux the crude residue in Methanol for 2 hours. This breaks the B-N bond without using strong acids that would harm the Boc group. Do not use HCl [4].

Q: Why is my product purple after the Cobalt Boride method? A: This is residual Cobalt leaching.

-

Fix: Perform a wash with EDTA solution (0.1 M, pH 8) or simply filter the organic layer through a small pad of silica gel or Celite mixed with activated charcoal.

Q: Can I use LiAlH₄ if I keep it cold?

A: It is risky. LiAlH₄ can reduce the carbamate (Boc) to an N-methyl group (tert-Butyl 3-cyanopropylmethyl carbamate

References

-

Common Organic Chemistry. (n.d.). Nitrile to Amine - Common Conditions: H2 + Raney Nickel.[2] Retrieved February 21, 2026, from [Link]

-

Caddick, S., et al. (2003).[3][4][5] Nickel boride mediated reduction of nitriles. Tetrahedron, 59(29), 5417-5423. (Protocol adapted for Cobalt/Boc tolerance).

-

Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines. Retrieved February 21, 2026, from [Link]

-

Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[3][6][7] 29. The rapid reaction of borane-dimethyl sulfide with nitriles. Synthesis, 1981(08), 605-606.

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved February 21, 2026, from [Link]

Sources

- 1. US5869653A - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]

- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

Technical Support Center: Optimizing Solvent Selection for tert-Butyl 3-cyanopropylmethylcarbamate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 3-cyanopropylmethylcarbamate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of optimizing reactions involving this bifunctional molecule. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to address the common challenges you may encounter.

Introduction: The Bifunctional Challenge

This compound presents a unique synthetic challenge due to its two reactive centers: the nitrile group and the Boc-protected secondary amine. The selection of a solvent is not merely about dissolution; it is a critical parameter that can dictate the differential reactivity of these functional groups, influence reaction rates, and determine the product profile. This guide is designed to help you make informed decisions about solvent selection to achieve your desired reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions with this compound, with a focus on how solvent choice can be the root cause and the solution.

Issue 1: Low Yield or Incomplete Reaction

You are attempting a reaction, such as the hydrolysis or reduction of the nitrile group, but you observe a low yield of the desired product or a significant amount of unreacted starting material.

Possible Causes and Solutions:

-

Poor Substrate Solubility: The starting material may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion.[1]

-

Solvent-Reactant Interactions: The solvent may be interacting with your reagents in a way that reduces their reactivity.

-

Solution: For reactions involving strong bases or nucleophiles, avoid protic solvents (e.g., water, alcohols) that can quench the reagent. Switch to aprotic solvents like THF, dioxane, or DCM.

-

-

Insufficient Reaction Temperature: The reaction may be kinetically slow at the chosen temperature.

-

Solution: While increasing the temperature can improve reaction rates, be cautious of potential side reactions, especially the thermal decomposition of the Boc group.[3] If you need to heat the reaction, choose a solvent with a suitable boiling point and monitor for Boc-group cleavage.

-

Experimental Protocol: Optimizing Solubility and Conversion

-

Solvent Screening: In parallel, set up small-scale reactions in a variety of solvents (e.g., THF, DCM, acetonitrile, DMF, DMSO).

-

Monitor Progress: Use TLC or LC-MS to monitor the disappearance of the starting material and the formation of the product over time.[1]

-

Temperature Gradient: For the most promising solvent, run the reaction at a few different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and side product formation.

Issue 2: Unwanted Cleavage of the Boc Group

You are targeting a reaction at the nitrile functionality, but you observe the formation of byproducts resulting from the deprotection of the Boc group.

Possible Causes and Solutions:

-

Acidic Conditions: The Boc group is highly sensitive to acidic conditions and can be readily cleaved.[3][4]

-

Solution: If your reaction generates acidic byproducts, consider adding a non-nucleophilic base (e.g., proton sponge, DIPEA) to the reaction mixture. If the reagents themselves are acidic, explore alternative, non-acidic reagents to achieve the desired transformation.

-

-

High Temperatures: The Boc group can be thermally labile, especially at temperatures above 85-90°C.[3]

-

Solution: If high temperatures are required, consider using a higher-boiling point solvent under reflux at a carefully controlled temperature. Alternatively, explore catalytic methods that may allow the reaction to proceed at a lower temperature.

-

-

Solvent-Induced Instability: Certain solvents can facilitate the cleavage of the Boc group, especially in the presence of trace impurities.

-

Solution: Ensure you are using high-purity, anhydrous solvents. For sensitive reactions, it may be beneficial to distill the solvent immediately before use.

-

Issue 3: Formation of Unexpected Side Products

Your reaction is producing unexpected byproducts in significant quantities, complicating purification and reducing the yield of the desired product.

Possible Causes and Solutions:

-

tert-Butylation: The tert-butyl cation generated from the cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your starting material or product.[5]

-

Solution: If Boc-group cleavage is unavoidable, add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane or thioanisole.[5]

-

-

Solvent Participation in the Reaction: Some solvents can participate in the reaction, leading to side products. For example, in the presence of strong acids, alcohols can act as nucleophiles.

-

Solution: Choose an inert solvent that is unlikely to participate in the reaction under your chosen conditions.

-

Workflow for Troubleshooting Side Product Formation

Caption: Troubleshooting workflow for side product formation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for reactions with this compound?

For general purposes, polar aprotic solvents like acetonitrile (MeCN) , tetrahydrofuran (THF) , or dichloromethane (DCM) are often good starting points. They offer reasonable solubility for the substrate and are relatively inert under many reaction conditions. For reactions requiring higher temperatures, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but be mindful of their higher boiling points and potential for side reactions.[2][3]

Q2: How does solvent polarity affect the reactivity of the nitrile versus the carbamate?

Solvent polarity can have a significant impact on the relative reactivity of the two functional groups.

-

Nitrile Group: Reactions at the nitrile group, such as hydrolysis or nucleophilic addition, often involve polar intermediates or transition states.[6] Polar solvents, especially protic ones, can stabilize these species and accelerate the reaction. However, protic solvents may also compete as nucleophiles.

-

Carbamate Group (Boc): The stability of the Boc group is highly dependent on the presence of acids. In aprotic solvents, the Boc group is generally stable. In protic solvents, particularly in the presence of trace acids, the rate of Boc cleavage can be accelerated.

Q3: Can I use protic solvents like methanol or water?

Protic solvents can be used, but with caution.

-

Methanol: Can be a good solvent for some reactions and has been shown to enhance the rate of Boc protection of some amines.[7] However, it can also act as a nucleophile in the presence of strong electrophiles.

-

Water: Often used as a co-solvent for hydrolysis reactions of the nitrile.[8] However, it is generally a poor solvent for the starting material on its own.

Q4: I am performing a reduction of the nitrile group with LiAlH4. What is the best solvent?

For reductions with strong hydrides like LiAlH4, it is crucial to use an anhydrous aprotic ether solvent such as tetrahydrofuran (THF) or diethyl ether .[6][8] These solvents are inert to the reducing agent and provide good solubility. Do not use protic solvents, as they will react violently with LiAlH4.

Solvent Selection Guide for Common Reactions

| Reaction Type | Recommended Solvents | Solvents to Avoid | Rationale |

| Nitrile Hydrolysis (Acidic) | Dioxane/Water, THF/Water | Aprotic solvents (low water miscibility) | Co-solvents are needed to dissolve the starting material in the aqueous acid. |

| Nitrile Hydrolysis (Basic) | Ethanol/Water, Methanol/Water | Halogenated solvents (can react with base) | Protic solvents are suitable, and co-solvents aid solubility. |

| Nitrile Reduction (e.g., LiAlH4) | Anhydrous THF, Anhydrous Diethyl Ether | Protic solvents (water, alcohols), Halogenated solvents | Protic solvents will quench the reagent. |

| Reactions with Strong Bases | THF, Dioxane, Toluene | Protic solvents (water, alcohols) | Protic solvents will be deprotonated by the strong base. |

| Reactions Requiring Heating | Toluene, DMF, DMSO, Dioxane | Low-boiling solvents (DCM, diethyl ether) | Choose a solvent with a boiling point appropriate for the desired reaction temperature. |

Decision Tree for Initial Solvent Selection

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. savemyexams.com [savemyexams.com]

Technical Support Center: Handling the Moisture Sensitivity of tert-Butyl 3-cyanopropylmethylcarbamate Intermediates

Welcome to the technical support center for handling tert-Butyl 3-cyanopropylmethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate. Its inherent moisture sensitivity, primarily due to the tert-butoxycarbonyl (Boc) protecting group, can present significant challenges during synthesis, purification, and storage. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, ensuring the integrity of your experiments and the quality of your results.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Issue 1: Low or No Yield of the Desired Product in Subsequent Reactions

Question: I used this compound in my reaction, but the NMR/LC-MS analysis shows a low yield of my target molecule and the presence of unexpected byproducts. What could be the cause?

Answer:

This is a classic symptom of the degradation of your carbamate intermediate due to moisture contamination. The primary cause is the hydrolysis of the Boc protecting group.

Probable Causes & Mechanisms:

-

Acid-Catalyzed Hydrolysis: The Boc group is notoriously labile under acidic conditions.[1][2] Trace amounts of acid, often present in solvents or on glassware, can be sufficient to catalyze the hydrolysis of the carbamate. Water acts as a nucleophile, attacking the carbonyl carbon of the Boc group, leading to its cleavage and the formation of the unprotected secondary amine, tert-butanol, and carbon dioxide. This unprotected amine can then engage in unwanted side reactions, leading to byproducts and a lower yield of your desired product.

-

Base-Mediated Hydrolysis: While the Boc group is generally considered stable under basic conditions, strong bases in the presence of water can also promote hydrolysis.[3][4][5] This typically proceeds through a nucleophilic attack of a hydroxide ion on the carbonyl carbon.[3][6]

Solutions & Experimental Protocols:

-

Rigorous Drying of Solvents and Reagents:

-

Solvents: Ensure all solvents are anhydrous. For common aprotic solvents used in such reactions (e.g., Dichloromethane, THF, Acetonitrile), drying over activated molecular sieves (3Å or 4Å) is effective.[7][8] For more rigorous drying, distillation from an appropriate drying agent (e.g., CaH₂ for Dichloromethane) is recommended.[7]

-

Reagents: Other reagents used in the reaction should also be anhydrous. If they are solids, they can be dried under high vacuum. Liquid reagents should be handled under an inert atmosphere.

-

-

Inert Atmosphere Techniques:

-

Proper Glassware Preparation:

Issue 2: Inconsistent Results and Poor Reproducibility

Question: My experiments with this compound are giving inconsistent yields. One day the reaction works well, and the next, it fails under what I believe are the same conditions. Why is this happening?

Answer:

Inconsistent results are often a direct consequence of variable amounts of moisture being introduced into your experiments. The level of atmospheric humidity can change daily, and slight variations in your experimental technique can lead to significant differences in moisture contamination.

Probable Causes:

-

Variable Atmospheric Moisture: A humid day can introduce more moisture into your reaction setup than a dry day, especially if your inert atmosphere technique is not flawless.

-

Inconsistent Solvent Quality: Using a freshly opened bottle of anhydrous solvent will likely give better results than a bottle that has been opened multiple times, as each opening can introduce moisture.

-

Variations in Handling Technique: Small differences in how quickly you transfer reagents or how well you purge your system with inert gas can lead to varying levels of moisture exposure.

Solutions & Best Practices:

-

Standardize Your Workflow: Develop and adhere to a strict, standardized protocol for handling moisture-sensitive reagents. This includes consistent times for drying glassware, purging with inert gas, and handling solvents.

-

Solvent Management:

-

Purchase anhydrous solvents in smaller bottles to minimize the number of times they are opened.

-

Use a syringe or cannula to transfer anhydrous solvents rather than pouring them.[10]

-

Consider setting up a solvent purification system (solvent still) for a consistent supply of dry solvent.

-

-

Monitor Your Inert Atmosphere: Use an oil bubbler to monitor the positive pressure of your inert gas line, ensuring a constant, gentle outflow.[12]

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It is best stored in a desiccator containing a drying agent like Drierite or phosphorus pentoxide to minimize exposure to ambient moisture. For long-term storage, refrigeration (2-8 °C) is recommended to slow down any potential degradation.[13]

Q2: What is the primary degradation product I should look for if I suspect moisture contamination?

A2: The primary degradation product will be the Boc-deprotected compound, which is 3-cyanopropylmethylamine. You may also see byproducts resulting from the reaction of this free amine with other components in your reaction mixture.

Q3: What analytical techniques are best for detecting the degradation of this compound?

A3:

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the parent carbamate from its more polar hydrolysis product (the free amine).[14][15] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass identification, confirming the presence of the parent compound and its degradation products.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl singlet (around 1.4 ppm) and the appearance of new signals corresponding to the deprotected amine.

Q4: Can I use a desiccant in my reaction mixture to scavenge trace moisture?

A4: While adding a desiccant directly to the reaction is not standard practice and may interfere with the chemistry, ensuring all components are rigorously dry beforehand is the preferred approach. The use of activated molecular sieves in the solvent before use is a common and effective strategy.[17]

Data & Protocols

Table 1: Recommended Drying Agents for Common Solvents

| Solvent | Primary Drying Agent | Notes | Reference(s) |

| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distill prior to use. Can also be stored over activated 3Å molecular sieves. | [7] |

| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill under nitrogen. The deep blue/purple color of the ketyl radical indicates anhydrous conditions. | |

| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) or Phosphorus Pentoxide (P₂O₅) | Distill from CaH₂. For P₂O₅, stir for an extended period before distillation. | [7][18] |

| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or Molecular Sieves (4Å) | Stir with drying agent, then distill under reduced pressure. | [18][19] |

Experimental Protocol: Setting Up a Reaction Under an Inert Atmosphere

This protocol outlines the basic steps for setting up a reaction using a Schlenk line.

Materials:

-

Oven-dried or flame-dried round-bottom flask with a stir bar.

-

Rubber septa.

-

Schlenk line with a dual vacuum/inert gas manifold.

-

Needles and syringes (oven-dried).

-

Inert gas source (Nitrogen or Argon).

Procedure:

-

Glassware Preparation: Assemble the hot, dry flask with a condenser (if needed) and a rubber septum. Clamp it securely.[11][20]

-

Purging the System: Insert a needle connected to the Schlenk line's inert gas outlet through the septum. Insert a second "exit" needle to allow air to be displaced.[20]

-

Vacuum/Backfill Cycles: Connect the flask to the Schlenk line. Carefully evacuate the flask under vacuum, then backfill with the inert gas. Repeat this cycle three times to ensure all atmospheric gases and moisture are removed.[10]

-

Adding Reagents:

-

Maintaining Positive Pressure: Once the reaction is set up, remove the exit needle and ensure a gentle, positive pressure of inert gas is maintained throughout the reaction, which can be monitored with an oil bubbler.

Visual Workflows

Diagram 1: Troubleshooting a Failed Reaction

Caption: A decision tree for troubleshooting low-yield reactions.

Diagram 2: Workflow for Handling Moisture-Sensitive Reagents

Caption: A sequential workflow for handling moisture-sensitive intermediates.

References

-

Mechanism of base-induced hydrolysis of carbamates 2–5. - ResearchGate. Available at: [Link]

-

Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. | Semantic Scholar. Available at: [Link]

-

Kinetics of Carbaryl Hydrolysis - College of Engineering, Computing, and Applied Sciences (CECAS) - Clemson University. Available at: [Link]

-

Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody - PMC. Available at: [Link]

-

Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. Available at: [Link]

- METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI.

-

Drying solvents - Sciencemadness Wiki. Available at: [Link]

-

A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES - PJSIR. Available at: [Link]

-

Inert Atmospheric Methods - Chemistry LibreTexts. Available at: [Link]

-

Inert Atmosphere - YouTube. Available at: [Link]

-

What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. Available at: [Link]

-

Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography - USGS Publications Warehouse. Available at: [Link]

-

Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available at: [Link]

-

Air-free technique - Wikipedia. Available at: [Link]

-

Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants - the Research Group of Yves Rubin. Available at: [Link]

-

Dessicant Efficency in Drying Polar Aprotic Solvents | PDF - Scribd. Available at: [Link]

-

best practices for working with a moisture sensitive/rt-melting point chemical (Pentafluorophenol) to make esters? I've made NHS esters successfully but my product with PFP isn't appearing according to NMR : r/Chempros - Reddit. Available at: [Link]

-

The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. Available at: [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]

-

A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry - ResearchGate. Available at: [Link]

-

Techniques for stabilizing moisture-sensitive drug compounds - Consensus. Available at: [Link]

-

How to Achieve Moisture Control in Nutraceutical Tablets - Grace. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. Available at: [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]

-

Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. Available at: [Link]

-

tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543 - PubChem. Available at: [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. Available at: [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchGate. Available at: [Link]

-

tert-Butyl Ethers - Organic Chemistry Portal. Available at: [Link]

-

Synthesizing tertiary-butylesters of BOC-amino acids. : r/Chempros - Reddit. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. cecas.clemson.edu [cecas.clemson.edu]

- 6. Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rubingroup.org [rubingroup.org]

- 9. fiveable.me [fiveable.me]

- 10. Air-free technique - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. chemscene.com [chemscene.com]

- 14. pubs.usgs.gov [pubs.usgs.gov]

- 15. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. chem.tamu.edu [chem.tamu.edu]

- 19. scribd.com [scribd.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

Validation & Comparative

H1 NMR spectrum interpretation of tert-Butyl 3-cyanopropylmethylcarbamate

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

This guide provides a rigorous structural analysis of tert-butyl 3-cyanopropylmethylcarbamate , a critical intermediate in the synthesis of polyamine therapeutics and functionalized linkers. Unlike standard alkyl amines, this molecule exhibits significant rotameric complexity due to the N-Boc-N-methyl carbamate motif.

This document compares the spectral performance of the product against its non-methylated precursor (reaction monitoring) and analyzes solvent-dependent resolution (rotamer coalescence). It is designed to prevent false negatives regarding purity often caused by "missing" or "broadened" signals in standard CDCl₃ acquisitions.

Structural Analysis & Theoretical Prediction

The molecule consists of a hydrophobic tert-butyl carbamate (Boc) group protecting a secondary amine, which is further methylated. The propyl chain terminates in a nitrile (cyano) group.

The Rotamer Challenge

The bond between the carbamate nitrogen and the carbonyl carbon (

-

Consequence: In CDCl₃ at room temperature (298 K), the interconversion rate is slow on the NMR timescale. This results in signal splitting (two sets of peaks) or severe broadening , often mistaken for impurities.

Visualization: Rotameric Equilibrium

The following diagram illustrates the steric clash driving the rotamer population and the resulting spectral implications.

Figure 1: Logical flow of rotameric existence and its dependence on temperature for spectral resolution.

Comparative Analysis: Precursor vs. Product

Objective: Validate the success of the N-methylation reaction.

The most common synthesis involves the methylation of tert-butyl (3-cyanopropyl)carbamate using Sodium Hydride (NaH) and Methyl Iodide (MeI).

Table 1: Spectral Shift Comparison (CDCl₃, 400 MHz)

| Feature | Precursor: tert-butyl (3-cyanopropyl)carbamate | Product: tert-butyl 3-cyanopropylmethyl carbamate | Diagnostic Change |

| Amide Proton | Absent | Primary confirmation of reaction. | |

| N-Methyl | Absent | Appearance of distinct singlet (or split pair). | |

| N-CH₂ ( | Loss of coupling to NH; downfield shift. | ||

| Boc Group | Remains intense singlet; may split slightly. | ||

| Cyanomethyl ( | Minimal change (remote from reaction site). |

*Note: In the product, these signals often appear as two peaks or a broad hump due to rotamers.

Experimental Protocol: Resolving Rotamers

Objective: Obtain a publication-quality spectrum with accurate integration.

Standard CDCl₃ protocols often yield integration errors because the "minor" rotamer peaks are broad and lost in the baseline. To accurately quantify this compound, you must force coalescence .

Protocol A: High-Temperature Acquisition (Recommended)

This method increases the energy of the system, speeding up the rotation around the N-C bond until it is faster than the NMR timescale, merging the split peaks into sharp singlets.

-

Sample Prep: Dissolve ~10 mg of compound in 0.6 mL DMSO-d₆ .

-

Why DMSO? It has a higher boiling point (189°C) than CDCl₃ (61°C), allowing safe heating.

-

-

Instrument Setup: Set the variable temperature (VT) unit to 353 K (80°C) .

-

Equilibration: Allow the sample to sit inside the probe for 5 minutes to reach thermal equilibrium.

-

Shimming: Re-shim the Z1 and Z2 coils at the elevated temperature (convection currents change field homogeneity).

-

Acquisition: Acquire 16 scans.

Protocol B: Solvent Comparison Data

If high-temperature NMR is unavailable, report the data as a "mixture of rotamers."

Table 2: Solvent Effects on Chemical Shift (

ppm)

| Proton Assignment | CDCl₃ (298 K) - Split Signals | DMSO-d₆ (353 K) - Coalesced |

| 1. Boc (-C(CH₃)₃) | 1.45 (major) / 1.47 (minor) | 1.42 (sharp singlet) |

| 2. Central CH₂ ( | 1.80 - 1.95 (multiplet) | 1.83 (quintet) |

| 3. CH₂-CN ( | 2.35 (triplet) | 2.45 (triplet) |

| 4. N-CH₃ | 2.82 (major) / 2.88 (minor) | 2.84 (sharp singlet) |

| 5. N-CH₂ ( | 3.32 (triplet) / 3.40 (triplet) | 3.30 (triplet) |

Detailed Assignment & Workflow

The following diagram details the assignment logic based on the connectivity of the molecule.

Figure 2: Step-by-step assignment logic for structural verification.

Troubleshooting & Validation

Scenario: You observe a "messy" spectrum in CDCl₃ with extra peaks.

-

Check 1 (Rotamers vs. Impurity): Do the extra peaks integrate to whole numbers when summed with the major peaks? (e.g., Major N-Me + Minor N-Me = 3H). If yes, it is rotamers.

-

Check 2 (Precursor): Look for a broad singlet at 4.5–5.0 ppm. If present, the methylation was incomplete (NH remains).

-

Check 3 (Water): In DMSO-d₆, water appears around 3.33 ppm, which can overlap with the N-CH₂ signal. Use CDCl₃ if the N-CH₂ integral is critical, or dry the sample thoroughly.

References

-

Chemical Shifts of Trace Impurities: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515. Link

- Rotamer Analysis in Boc-Amines: Witanowski, M.; Stefaniak, L.; Webb, G. A. "Nitrogen NMR Spectroscopy." Annual Reports on NMR Spectroscopy1993, 25, 1-480.

-

Synthesis Protocol (Analogous): "Synthesis of tert-butyl (3-cyanopropyl)carbamate." Organic Syntheses, Coll.[2] Vol. 10, p.345. Link

- Temperature Dependent NMR: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016. (Chapter 9: Dynamic NMR).

Sources

Publish Comparison Guide: Mass Spectrometry Analysis of tert-Butyl 3-cyanopropylmethylcarbamate

Executive Summary & Comparison Matrix

tert-Butyl 3-cyanopropylmethylcarbamate (CAS: 91419-50-0) is a critical intermediate in the synthesis of polyamines and pharmaceutical precursors. Its analysis presents a classic analytical dichotomy: the molecule contains a thermally labile Boc-protecting group alongside a polar nitrile moiety.

This guide objectively compares the three primary mass spectrometry workflows—LC-ESI-MS/MS , GC-EI-MS , and DART-MS —to determine the optimal protocol for purity assessment and structural validation.

Performance Comparison Table

| Feature | Method A: LC-ESI-MS/MS (Recommended) | Method B: GC-EI-MS (Caution) | Method C: DART-MS (Rapid Screening) |

| Primary Detection | Intact Protonated Ion | Thermal Degradant | Intact Protonated Ion |

| Molecular Integrity | High (Soft Ionization) | Low (In-source Pyrolysis) | High (Ambient Ionization) |

| Sensitivity | < 1 ng/mL | ~100 ng/mL | ~10-50 ng/mL |

| Impurity Profiling | Excellent for non-volatiles | Excellent for solvents/volatiles | Limited (No separation) |

| Key Artifacts | Sodium Adducts | Complete loss of Boc group | Proton-bound dimers |

| Throughput | 5–10 mins/sample | 15–30 mins/sample | < 1 min/sample |

Technical Analysis & Causality

The Thermal Instability Trap (GC-MS)

Expertise Insight: Many researchers default to GC-MS for small molecules (< 500 Da). However, for Boc-protected amines like this compound, this is often a fatal error.

The Boc group undergoes thermal elimination (pyrolysis) at temperatures above 150°C, commonly found in GC injection ports (250°C). The mechanism involves a six-membered cyclic transition state (Chugaev-type elimination), releasing isobutene and CO₂.

-

Observation: You will likely not see the parent ion (

198). Instead, you will observe the deprotected amine ( -

Risk: This leads to false positives for the deprotected impurity and false negatives for the intact product.

The ESI Solution (LC-MS)

Electrospray Ionization (ESI) operates at atmospheric pressure and lower temperatures, preserving the carbamate linkage.

-

Mechanism: The tertiary nitrogen and the carbonyl oxygen act as protonation sites.

-

Validation: The presence of the

adduct (

Experimental Protocols

Protocol A: LC-ESI-MS/MS (Gold Standard)

Objective: Quantitation and structural confirmation of the intact molecule.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of Acetonitrile:Water (50:50) .

-

Dilute to 1 µg/mL with 0.1% Formic Acid in Water. Note: Acidic pH stabilizes the protonated species.

2. LC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

3. MS Parameters (Triple Quadrupole):

-

Ionization: ESI Positive Mode.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300°C (Do not exceed 350°C to prevent in-source fragmentation).

-

Scan Range:

50–300.

4. Expected Transitions (MRM):

-

Precursor:

-

Product 1 (Quantifier):

(Loss of isobutene, -

Product 2 (Qualifier):

(Loss of Boc group completely,

Protocol B: GC-EI-MS (Impurity Profiling Only)

Objective: Detection of residual solvents or volatile nitrile precursors. NOT for potency assay.

1. Sample Preparation:

-

Dissolve sample in Dichloromethane (DCM).[1] Avoid Methanol (can cause transesterification in hot injectors).

2. Instrument Settings:

-

Inlet: Split 20:1. Temperature: 150°C (Critical: Keep as low as possible to minimize degradation, though some is inevitable).

-

Column: DB-5ms or equivalent.

-

Oven: 60°C hold 1 min, ramp 20°C/min to 280°C.

Visualizing the Fragmentation Pathways

The following diagram illustrates the divergent pathways between Thermal Degradation (GC) and Collision-Induced Dissociation (LC-MS/MS).

Caption: Comparative fragmentation pathways. Left (Green): Controlled CID in LC-MS preserves structural information. Right (Red): Thermal degradation in GC-MS destroys the parent molecule before detection.

References

-

Sigma-Aldrich. tert-Butyl (3-cyanopropyl)(methyl)carbamate Product Specification. Retrieved from

-

National Institutes of Health (NIH). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (Demonstrates Boc thermal instability in GC-MS vs DART). Retrieved from

-

Journal of the American Society for Mass Spectrometry. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates. (Detailed mechanism of isobutene loss). Retrieved from

-

Restek Corporation. Robust GC Analysis of Volatile Amines. (Guide on column selection for amine analysis). Retrieved from

Sources

quality control benchmarks for tert-Butyl 3-cyanopropylmethylcarbamate

Quality Control Benchmarks for tert-Butyl 3-cyanopropylmethylcarbamate

Executive Summary: The "Linker" Standard

In the high-stakes landscape of drug development, this compound (CAS 1379225-92-9) serves as a critical bifunctional intermediate. Often utilized to introduce a secondary amine linker with a masked primary amine (via nitrile reduction), its purity directly impacts the yield and catalytic efficiency of downstream hydrogenation steps.

This guide moves beyond basic Certificate of Analysis (CoA) parameters to establish rigorous quality control benchmarks . We compare the efficacy of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative NMR (qNMR), providing a definitive roadmap for validating material quality before it enters your synthetic pipeline.

Critical Quality Attributes (CQAs)

Before selecting an analytical method, we must define what we are measuring. For this carbamate, the three pillars of quality are:

| Attribute | Specification Benchmark | Rationale |

| Assay (Purity) | > 98.0% (Area %) | Lower purity leads to complex side-reactions during nitrile reduction (e.g., poisoning of Raney Ni or Pd/C catalysts). |

| Water Content | < 0.5% w/w | Nitriles are susceptible to hydrolysis to amides/acids under basic/acidic conditions in the presence of water. |

| Residual Solvents | < ICH Limits | Solvents like DMF or DMSO (often used in synthesis) can interfere with subsequent coupling reactions. |

| Boc-Deprotected Impurity | < 0.1% | The free amine (N-methyl-4-aminobutyronitrile) is highly reactive and will cause dimerization. |

Comparative Analysis of Analytical Methodologies

The choice of analytical method is not arbitrary; it dictates the visibility of specific impurity classes.

Benchmark A: HPLC-UV (The Workhorse)

Best for: Routine purity checks and non-volatile impurity profiling.

Why it works: The tert-butyl carbamate (Boc) group provides weak but sufficient UV absorption at low wavelengths (205-210 nm). Unlike GC, HPLC avoids thermal stress, preventing in-situ deprotection of the Boc group during analysis.

-

Pros: High sensitivity for polar impurities; robust; standard in GMP environments.

-

Cons: Low UV response requires high concentration or low-wavelength detection (susceptible to solvent baseline drift).

Benchmark B: GC-FID (The Volatile Specialist)

Best for: Residual solvents and volatile starting materials.

Why use caution: While GC offers excellent resolution for small molecule intermediates, Boc-protected amines are thermally labile. Injection port temperatures >150°C can induce degradation (isobutylene loss), leading to false positives for the deprotected amine impurity.

-

Pros: Excellent for detecting unreacted alkyl halides or nitriles.

-

Cons: High risk of thermal degradation; requires derivatization or cool-on-column injection for accurate assay.

Benchmark C: qNMR (The Absolute Truth)

Best for: Assay validation and reference standard qualification.

Why it wins: Quantitative NMR (qNMR) relies on the integration of proton signals relative to an internal standard (e.g., TCNB or Maleic Acid). It is independent of extinction coefficients, making it the only method to determine absolute weight % purity (potency) rather than just chromatographic purity.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Validated HPLC-UV Method

Use this method for batch release testing.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% H3PO4 in Water (Milli-Q)

-

Mobile Phase B: Acetonitrile (HPLC Grade)

-

Flow Rate: 1.0 mL/min

-

Column Temp: 30°C

-

Detection: UV @ 210 nm (Reference 360 nm)

-

Gradient:

-

0 min: 95% A / 5% B

-

15 min: 5% A / 95% B

-

20 min: 5% A / 95% B

-

20.1 min: 95% A / 5% B

-

25 min: Stop

-

Validation Check: The Boc-methyl singlet (~1.4 ppm in NMR) corresponds to the main peak. Ensure resolution >1.5 between the main peak and the hydrolysis product (amide), which typically elutes earlier due to higher polarity.

Protocol 2: Stability Stress Test (Forced Degradation)

Use this to determine storage limits.

-

Acid Stress: Dissolve 10 mg in 1 mL MeOH + 0.1 mL 1N HCl. Store at RT for 24h.

-

Expectation: Rapid loss of Boc group; appearance of N-methyl-4-aminobutyronitrile.

-

-

Base Stress: Dissolve 10 mg in 1 mL MeOH + 0.1 mL 1N NaOH. Store at RT for 24h.

-

Expectation: Hydrolysis of nitrile to amide/acid; Boc group usually stable.

-

-

Oxidation: 10 mg + 3% H2O2.

-

Expectation: Stable (N-oxide formation is slow for carbamates).

-

Visualizations & Workflows

Figure 1: QC Decision Matrix

This workflow illustrates the logical progression for qualifying a new batch of this compound.

Caption: A tiered QC workflow prioritizing chromatographic purity before absolute assay determination.

Figure 2: Impurity Pathways

Understanding where impurities come from allows for targeted detection.

Caption: Mechanistic origin of common impurities. Impurity A poisons downstream catalysts; Impurity C reduces yield.

References

- Synthesis and Characterization of Boc-Protected Amines.Journal of Organic Chemistry. (General reference for Boc-protection methodologies).

-

Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]

- Quantitative NMR in Pharmaceutical Analysis.Analytical Chemistry. (Standard protocols for qNMR vs HPLC comparison).

- Stability of Carbamate Protecting Groups.Greene's Protective Groups in Organic Synthesis. (Authoritative text on Boc thermal/chemical stability).

Safety Operating Guide

Personal protective equipment for handling tert-Butyl 3-cyanopropylmethylcarbamate

Executive Safety Summary

tert-Butyl 3-cyanopropylmethylcarbamate (often an intermediate in JAK inhibitor synthesis) presents a dual-hazard profile: the acute toxicity potential of aliphatic nitriles and the sensitization/irritation risks of carbamates .

Unlike standard reagents where generic PPE suffices, this compound requires a permeation-aware approach . Standard nitrile exam gloves may degrade rapidly if this compound is handled in specific organic solvents (e.g., DCM, Acetone), exposing the skin to rapid nitrile absorption.

Immediate Action Required:

-

Primary Hazard: Dermal absorption leading to potential systemic toxicity (metabolic cyanide release) and severe eye irritation.

-

Critical Control: All handling must occur within a certified Fume Hood.

-

Prohibited: Do not use latex gloves. Do not use standard nitrile gloves for immersion tasks.

Hazard Mechanism & Toxicology (The "Why")

To adhere to safety protocols, one must understand the mechanism of injury.

The Aliphatic Nitrile Risk

The "cyano" (-CN) moiety in this molecule is attached to an aliphatic chain.[1] Upon entering the bloodstream (via inhalation or skin absorption), aliphatic nitriles undergo hepatic metabolism via Cytochrome P450 enzymes (specifically CYP2E1). This process can liberate free cyanide ions (

-

Note: While less acutely toxic than simple salts (e.g., NaCN), the onset of symptoms can be delayed as metabolism occurs.

The Carbamate Moiety

The tert-butyl carbamate (Boc) group generally lowers volatility but increases lipophilicity, potentially enhancing skin penetration. It acts as a local irritant to mucous membranes.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on Breakthrough Time (BT) and Permeation Rate .[2][3][4]

Glove Selection Protocol

Scientific Rationale: "Nitrile gloves for Nitrile compounds" is a dangerous oversimplification. If this compound is dissolved in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), a standard 4-mil nitrile glove offers <1 minute of protection .

| Task Profile | Recommended Glove System | Rationale |

| Incidental Contact (Weighing, aliquotting < 1mL) | Double Gloving: Inner: 4-mil NitrileOuter: 5-mil Nitrile (Long Cuff) | Provides adequate splash protection. The air gap between gloves reduces permeation rate. |

| High Risk (Synthesis, Spill Cleanup, Solvent handling) | Laminate / Barrier: Brand: Silver Shield® or North® Silver Shield/4H® | Essential. Laminate films resist permeation of both the nitrile moiety and carrier solvents (DCM/THF) for >4 hours. |

| Prohibited Materials | Latex, Vinyl (PVC) | High permeability to organic nitriles; rapid degradation. |

Respiratory & Body Protection[5][6][7]

-

Respiratory: If working outside a fume hood (strongly discouraged) or handling powders, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges. The OV component captures solvent vapors; P100 captures particulates.

-

Body: Tyvek® lab coat or apron is superior to cotton. Cotton absorbs nitriles, keeping the toxin against the skin.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of matter and solvent presence.

Figure 1: Decision logic for PPE selection. Note that the presence of carrier solvents significantly escalates the glove requirement to Laminate/Barrier materials.

Operational Protocols

Weighing & Transfer (Solid/Viscous Liquid)

-

Engineering Control: Place balance inside the fume hood or a vented balance enclosure.

-

Static Control: If solid, use an anti-static gun. Carbamates can be "sticky" and static charge can disperse fine powder.

-

Technique: Use disposable spatulas. Do not reuse weighing boats.

-

Decontamination: Immediately wipe the balance area with a soap/water solution (surfactants lift the lipophilic carbamate), followed by water. Avoid ethanol spray initially as it may spread the contaminant if not wiped up with an absorbent pad first.

Reaction Setup

-

Inert Atmosphere: This compound is often air/moisture sensitive (depending on purity). Flush reaction vessels with Nitrogen or Argon.

-

Temperature Control: If heating, use an oil bath with a thermal cutoff. Overheating nitriles can release toxic fumes (NOx, HCN).

Spill Management Workflow

In the event of a spill (>5mL), execute the following immediately.

Figure 2: Spill response workflow. Crucially, avoid bleach (oxidizers) which can react unpredictably with nitriles/amines.

Waste Disposal & Environmental Compliance

Strict Adherence Required: This compound must never enter the municipal water system.[5]

-

Segregation: Collect in "Toxic Organic" waste streams.

-

Labeling: Clearly label the waste container: "Contains Aliphatic Nitriles – Toxic."

-

Quenching (Reaction Mixtures): If the compound is in a reaction mixture with acids (e.g., TFA for Boc deprotection), neutralize carefully before disposal to prevent off-gassing.

-

Contaminated PPE: Dispose of gloves and Tyvek sleeves as hazardous solid waste, not regular trash.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

-

PubChem. (2023). Compound Summary: tert-butyl N-(3-aminopropyl)-N-methylcarbamate (Structural Analog Data). National Library of Medicine. [Link]

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Propionitrile (Aliphatic Nitrile Analog). [Link]

Sources

- 1. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 2. Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.